molecular formula C18H15N5O2S2 B4557691 N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide

Cat. No.: B4557691
M. Wt: 397.5 g/mol
InChI Key: OYQFANQOVVLYCO-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a 2-methoxybenzamide group and at the 5-position with a (1,3-benzothiazol-2-ylsulfanyl)methyl moiety. The benzothiazole and triazole rings are pharmacologically significant, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The 2-methoxybenzamide group may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-25-13-8-4-2-6-11(13)16(24)21-17-20-15(22-23-17)10-26-18-19-12-7-3-5-9-14(12)27-18/h2-9H,10H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQFANQOVVLYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. It binds to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, which play a crucial role in modulating neuronal excitability . The compound’s binding to these receptors can help in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares the target compound with structurally related derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-triazole - 5-position: (1,3-Benzothiazol-2-ylsulfanyl)methyl
- 3-position: 2-methoxybenzamide
Not explicitly reported (inferred antimicrobial) -
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide 1,2,4-triazole - 4-position: 4-ethoxyphenyl
- 3-position: 3-methoxybenzamide
Antimicrobial (inferred from structural class) [5]
2-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide 1,2,4-triazole - 4-position: methyl
- 3-position: acetamide with benzyl group
Not reported [6]
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides 1,2,3-triazole - Benzothiazole with methoxy group
- Nitrobenzamide
Strong antimicrobial activity at low concentrations [9]
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide 1,2,4-triazole - 4-position: phenyl
- 3-position: acetamide with hydroxypropyl
Antimicrobial applications (inferred) [11]

Key Structural and Functional Differences

Benzothiazole Modifications: The target compound lacks the 4-ethoxyphenyl group present in , which may reduce steric hindrance and improve solubility compared to bulkier substituents.

Triazole Core Variations :

  • The 1,2,4-triazole in the target compound contrasts with the 1,2,3-triazole in , affecting π-π stacking and hydrogen-bonding capabilities.

Solubility and Pharmacokinetics :

  • The hydroxypropyl group in likely enhances water solubility compared to the target compound’s methoxybenzamide.
  • The absence of charged groups in the target compound may limit bioavailability but improve membrane permeability.

Biological Activity

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure comprising a benzothiazole moiety linked to a triazole ring and a methoxybenzamide group. Its biological activities have been the subject of various studies, particularly in the context of neuropharmacology and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name N[5(1,3benzothiazol2ylsulfanylmethyl)1H1,2,4triazol3yl]2methoxybenzamide\text{IUPAC Name }N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-2-methoxybenzamide

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. It has been shown to bind effectively to epilepsy-related molecular targets such as GABA (A) alpha-1 and delta receptors, as well as glutamate receptors. These interactions play a crucial role in modulating neuronal excitability and have implications for the treatment of neurological disorders.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant activity. In preclinical studies, it demonstrated efficacy in reducing seizure frequency in animal models of epilepsy. The compound's ability to modulate GABAergic transmission is believed to contribute to its anticonvulsant properties .

Anticancer Properties

In addition to its neuropharmacological effects, this compound has shown promising results in cancer research. It was evaluated for antiproliferative activity against various cancer cell lines. The results indicated that it possesses significant cytotoxic effects, with IC50 values ranging from 2.2 μM to 5.3 μM against different cancer types . The following table summarizes the antiproliferative activity against selected cancer cell lines:

Cell Line IC50 (μM) Selectivity
MCF-73.1Selective
HCT 1163.7Moderate
HEK 2935.3Non-selective

Antioxidant Activity

The compound also exhibits antioxidant properties. Studies have shown that it can significantly reduce oxidative stress in vitro compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This antioxidative effect may contribute to its overall therapeutic potential .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound reduced neuronal cell death in models of oxidative stress-induced neurotoxicity.
  • Cytotoxicity Against Tumor Cells : Another investigation reported that the compound induced apoptosis in cancer cells through a mitochondrial-mediated pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-2-methoxybenzamide

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